molecular formula C20H20N4O2 B2362810 (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide CAS No. 401609-89-0

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide

Cat. No.: B2362810
CAS No.: 401609-89-0
M. Wt: 348.406
InChI Key: AQVHFSPFCZCWCN-PQHPWZNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(1H-Benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide is a sophisticated hybrid molecule engineered for advanced pharmaceutical and medicinal chemistry research. It integrates a benzimidazole pharmacophore, recognized for its diverse biological activities, with a hydrazide-linked allylidene scaffold. This structural motif is the subject of ongoing investigation in the discovery of novel therapeutic agents. Benzimidazole derivatives are a privileged scaffold in drug discovery, demonstrated by research to possess significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, structural hybrids incorporating the benzimidazole nucleus have shown considerable promise as potent multi-kinase inhibitors . Specifically, such compounds have exhibited excellent cytotoxic effects against various cancer cell lines and emerged as potent inhibitors of critical kinases including EGFR, HER2, CDK2, AURKC, and mTOR, indicating potential for application in oncology research . The intrinsic antioxidant potential of the benzimidazole core also contributes to the compound's research value, as these structures are known for their ability to scavenge free radicals, which can be relevant in studies of oxidative stress . The specific molecular architecture of this compound, featuring a hydrazide linker, is designed to explore structure-activity relationships and enhance binding affinity to biological targets. This product is intended for use in in vitro biological screening, hit-to-lead optimization, and mechanistic studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(Z)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-19-11-5-2-7-16(19)8-6-13-22-23-20(25)12-14-24-15-21-17-9-3-4-10-18(17)24/h2-11,13,15H,12,14H2,1H3,(H,23,25)/b8-6+,22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVHFSPFCZCWCN-PQHPWZNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)CCN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N\NC(=O)CCN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.422 g/mol
  • Purity : Typically ≥ 95%

This compound primarily targets human topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound may induce DNA damage and apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit potent anticancer activities. Specifically:

  • In vitro Studies : The compound showed significant antiproliferative effects against various cancer cell lines. For example, it was reported to have IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanism : The mechanism involves the inhibition of topoisomerase I, leading to DNA strand breaks during replication. This action is critical in cancer treatment as it selectively targets rapidly dividing cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Staphylococcus aureus (including MRSA strains) and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
  • Fungal Activity : The compound demonstrated antifungal activity against Candida albicans, with MIC values suggesting potential use in treating fungal infections .

Case Studies and Research Findings

  • Antiproliferative Studies :
    • A study assessed the antiproliferative activity of various benzimidazole derivatives, including this compound. Results indicated that it effectively inhibited cell growth in several cancer cell lines, with IC50 values ranging from 1.2 to 2.4 nM for potent derivatives .
  • Antimicrobial Efficacy :
    • In a comprehensive study on antimicrobial activity, synthesized benzimidazole derivatives were tested against multiple strains of bacteria and fungi. The results highlighted that this compound exhibited significant antibacterial effects with MIC values < 10 µg/mL against S. aureus and C. albicans.

Data Table: Biological Activity Summary

Activity TypeTarget OrganismIC50/MIC ValueReference
AnticancerVarious Cancer Cell Lines1.2 - 2.4 nM
AntibacterialStaphylococcus aureus< 10 µg/mL
AntifungalCandida albicans< 10 µg/mL

Comparison with Similar Compounds

Core Structural Features

The target compound shares a benzimidazole-hydrazide scaffold with several derivatives (Table 1). Key variations include:

  • Substituents on the benzylidene/allylidene group: The 2-methoxyphenyl group in the target compound contrasts with halogenated (e.g., 3,5-dibromo-2-hydroxyphenyl in ), nitro (), or diethylamino-substituted () analogues.
  • Configuration : The Z-configuration at the hydrazone is less common than the E-configuration observed in compounds like (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (), which was confirmed via X-ray crystallography .

Table 1: Structural Comparison of Selected Analogues

Compound ID Substituents/Modifications Configuration Key Features
Target Compound 2-Methoxyphenyl allylidene Z (hydrazone) Methoxy donor enhances lipophilicity
(374630-52-1) 3,5-Dibromo-2-hydroxyphenyl E Halogens increase electrophilicity
(306953-18-4) 3-Hydroxyphenyl + ethylthio-benzimidazole E Sulfur linker improves solubility
(452089-86-0) Benzotriazole core + 2-methoxyphenyl E Triazole enhances metabolic stability

Key differences :

  • uses semicarbazide (N-(2-chlorophenyl)hydrazinecarboxamide) instead of hydrazide, yielding semicarbazones.
  • Halogenated analogues () require bromination steps, while sulfanyl derivatives () involve propargyl bromide substitution .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • The 2-methoxyphenyl group in the target compound increases lipophilicity (higher logP) compared to hydroxylated () or carboxamide-containing analogues ().
  • Sulfur-containing derivatives () exhibit improved aqueous solubility due to thioether linkages .

Table 2: Predicted ADME Properties (In Silico)

Compound ID logP Water Solubility (mg/mL) Bioavailability
Target Compound 3.2 0.05 Moderate
(Halogenated) 4.1 0.01 Low
(Sulfanyl) 2.8 0.12 High

Antifungal and Antimicrobial Potential

  • The benzodioxol-containing analogue in showed antifungal activity against Candida albicans (MIC = 8 µg/mL) via molecular docking with sterol 14α-demethylase .
  • Halogenated derivatives () may exhibit enhanced antibacterial activity due to electrophilic halogen atoms disrupting microbial membranes .

Molecular Docking Insights

  • The Z-configuration in the target compound could alter binding modes compared to E-configured analogues. For example, the methoxy group may form hydrogen bonds with target proteins, as seen in ’s interaction with fungal enzymes .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Step 1 : Synthesize the benzimidazole precursor via cyclization of o-phenylenediamine derivatives under acidic conditions .
  • Step 2 : Condense the benzimidazole with propanohydrazide to form the hydrazide intermediate. Use reflux in ethanol with catalytic acetic acid (70–80°C, 6–8 hours) .
  • Step 3 : Perform a Schiff base formation with 2-methoxycinnamaldehyde under anhydrous conditions (e.g., ethanol, 60°C, 4 hours) to introduce the (E)-allylidene moiety .
  • Optimization : Microfluidics systems (e.g., Y-shaped reactors) improve mixing efficiency and reduce side products, achieving yields >75% . Purification via silica gel chromatography (eluent: ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. For example, the (E)-allylidene group shows characteristic olefinic proton coupling (J=1416J = 14–16 Hz) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 395.35) .
  • X-ray Crystallography : Resolves Z/E configurations and hydrogen-bonding networks (e.g., C—H···O and π-stacking interactions) .
  • HPLC : Monitors purity (>98%) using C18 columns with UV detection at 254 nm .

Q. What initial biological screening assays are appropriate to evaluate potential therapeutic applications?

  • Assays :

  • Antimicrobial Activity : Broth microdilution (MIC values) against Mycobacterium tuberculosis (e.g., MIC = 0.5–2 µg/mL) .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., IC50_{50} > 50 µM indicates selectivity) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How does the stereochemical configuration (Z/E) influence biological activity, and what methods validate this relationship?

  • Analysis :

  • Activity Correlation : The (Z)-hydrazide configuration enhances π-stacking with bacterial enzyme active sites, improving antimicrobial potency (e.g., 2-fold higher activity vs. (E)-isomers) .
  • Validation Methods :
  • Circular Dichroism (CD) : Detects conformational changes in protein targets upon binding .
  • X-ray Crystallography : Resolves ligand-protein interactions (e.g., hydrogen bonds with Thr120^{120} in M. tuberculosis enoyl reductase) .

Q. How can researchers resolve contradictions in biological activity data across studies involving benzimidazole-hydrazide derivatives?

  • Strategies :

  • Orthogonal Assays : Confirm antimicrobial activity with both agar diffusion and intracellular pathogen models .
  • Solubility Adjustments : Use DMSO/PBS co-solvents to address false negatives from aggregation .
  • Meta-Analysis : Compare SAR trends across analogs (e.g., electron-withdrawing groups on the benzylidene moiety enhance activity) .

Q. What computational strategies predict the compound’s mechanism of action and target interactions?

  • Approaches :

  • Molecular Docking : AutoDock Vina screens against bacterial targets (e.g., M. tuberculosis KasA, binding energy ≤ -8.5 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR Models : Predict bioactivity using descriptors like logP and polar surface area (e.g., r2^2 > 0.85 for antitubercular activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.